An In-depth Technical Guide to 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery. Drawing upon data from analogous structures and predictive modeling, this document aims to serve as a foundational resource for researchers exploring the therapeutic utility of this and related compounds.
Introduction: The Significance of the Tetrahydropyridazine Scaffold
The 1,4,5,6-tetrahydropyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key structural motif in a variety of biologically active compounds. Its partially saturated and conformationally flexible nature allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands targeting a range of biological receptors. The incorporation of a carboxylic acid moiety at the 3-position introduces a critical functional group for potential ionic interactions with protein binding sites, enhancing the drug-like properties of the molecule. While specific research on 1,4,5,6-tetrahydropyridazine-3-carboxylic acid is limited, the broader class of tetrahydropyridazines and related cyclic hydrazine derivatives has shown promise in various therapeutic areas, including as antibacterial, anticonvulsant, and anti-inflammatory agents. This guide will synthesize the available information to provide a detailed technical profile of this intriguing molecule.
Chemical Structure and Physicochemical Properties
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is characterized by a tetrahydropyridazine ring with a carboxylic acid group attached to the carbon atom adjacent to one of the nitrogen atoms.
Molecular and Structural Data
A summary of the key chemical identifiers and computed properties for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 111184-33-9 | [1] |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Canonical SMILES | C1CC(=NNC1)C(=O)O | [1] |
| InChI Key | HKMSAGSOKUXWHE-UHFFFAOYSA-N | [1] |
| Predicted pKa | -0.55 ± 0.20 | [1] |
Structural Visualization
The 2D chemical structure of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is depicted below.
Caption: 2D structure of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step process starting from a suitable precursor. One common method for the synthesis of six-membered cyclic hydrazines is through hetero-Diels-Alder reactions or intramolecular cyclization strategies.[1][2]
Caption: Proposed generalized synthetic workflow.
Characterization Techniques
The structural confirmation of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyridazine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be anticipated around 1700-1725 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Potential Applications in Drug Development
The structural features of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid suggest its potential as a scaffold in the development of novel therapeutic agents. The tetrahydropyridazine core is present in various compounds with a wide range of biological activities.
Analogues and Their Biological Activities
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Antibacterial Agents: Pyridazine derivatives have been investigated for their antibacterial properties. The core structure can be modified to target essential bacterial enzymes.
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Neurological Disorders: The related tetrahydropyrimidine scaffold has been explored for its activity as selective muscarinic m1 agonists, which could have applications in treating cognitive deficits associated with conditions like Alzheimer's disease.[3]
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Anti-inflammatory and Analgesic Effects: Various nitrogen-containing heterocyclic compounds have demonstrated anti-inflammatory and analgesic properties, suggesting a potential avenue of investigation for this molecule.
Structure-Activity Relationship (SAR) Considerations
The carboxylic acid group is a key feature for potential interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist as a carboxylate anion, capable of forming salt bridges with positively charged residues in protein binding pockets. The nitrogen atoms in the ring can also participate in hydrogen bonding. Further derivatization of the ring or the carboxylic acid could be explored to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key sites for structure-activity relationship studies.
Conclusion and Future Directions
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of related heterocyclic systems, it is a promising starting point for the design and synthesis of novel drug candidates. Future research should focus on developing a robust and efficient synthesis for this compound, followed by a thorough experimental characterization of its physicochemical properties. Subsequent biological screening against a panel of relevant targets will be crucial to unlocking its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships within the tetrahydropyridazine class of compounds.
References
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Sheldrake, G. N., & Tiddy, G. J. T. (2020). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science, 11(6), 1596–1603. Available at: [Link]
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Kudryavtsev, K. V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4380. Available at: [Link]
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D'Souza, K. M., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 41(23), 4583-4594. Available at: [Link]
